N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine
CAS No.:
Cat. No.: VC13534798
Molecular Formula: C26H32N2O7
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N2O7 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C26H32N2O7/c1-13(2)23(26(31)32)28-19-10-8-16-17(12-20(19)30)18(27-14(3)29)9-7-15-11-21(33-4)24(34-5)25(35-6)22(15)16/h8,10-13,18,23H,7,9H2,1-6H3,(H,27,29)(H,28,30)(H,31,32) |
| Standard InChI Key | JZDLAUSYEAFGDD-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Introduction
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine is a complex organic compound that belongs to the class of benzo[a]heptalen derivatives. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylamino, trimethoxy, and a valine moiety. Despite its complexity, detailed information on this specific compound is limited in the available literature.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the benzo[a]heptalen core, introduction of the acetylamino group, addition of trimethoxy groups, and attachment of the amino acid side chain. These processes often require specific reagents and conditions, such as acetylation reactions and methoxylation reactions.
Research Findings and Applications
While specific research findings on N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine are scarce, compounds with similar structures are studied for their potential biological activities, including enzyme inhibition and receptor binding. These compounds can serve as building blocks for more complex molecules and have applications in chemistry, biology, and medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume